2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Description

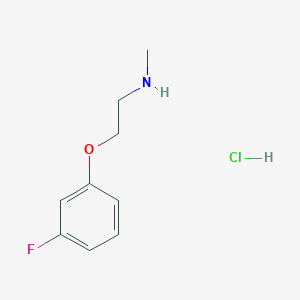

2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride is a substituted ethanamine derivative featuring a 3-fluorophenoxy group attached to an ethylamine backbone, with a methyl group on the nitrogen atom and a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-fluorophenoxy)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-11-5-6-12-9-4-2-3-8(10)7-9;/h2-4,7,11H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCGBUSVQQYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050508-87-6 | |

| Record name | Ethanamine, 2-(3-fluorophenoxy)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050508-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with methylamine to yield 2-(3-fluorophenoxy)-N-methyl-1-ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₃ClFNO (base: C₈H₁₀FNO, with N-methyl and HCl addition)

- CAS Number : 120351-93-1 (base compound)

- Physical Properties : Boiling point: 220.9°C (base compound), density: 1.125 g/cm³, logP: ~3.35 (estimated from analogs).

Comparison with Structural Analogs

Substituted Phenoxyethylamine Derivatives

The following table compares structural analogs with variations in substituents on the phenoxy ring or amine group:

Structural Insights :

Halogenated Benzylamine Derivatives

Fluorine substitution in aromatic systems is critical for drug design. Key comparisons include:

Key Findings :

- Trifluoromethyl Groups : Increase lipophilicity but may reduce solubility compared to single fluorine.

- Difluoromethoxy : Balances electronegativity and steric effects, often used in CNS-targeting drugs.

Pharmacological Comparison with Alpha-Adrenoceptor Antagonists

The compound RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride) serves as a pharmacological analog due to its ethanamine backbone and receptor targeting:

| Parameter | Target Compound (Inferred) | RS-17053 |

|---|---|---|

| Receptor Affinity | Unknown | α₁A-adrenoceptor (pKi 9.1–9.9) |

| Selectivity | N/A | 30–100× over α₁B/α₁D subtypes |

| Functional Activity | N/A | Low affinity in human prostate tissues (pA₂ 7.5) |

Implications :

- The 3-fluorophenoxy group in the target compound may offer improved selectivity compared to RS-17053’s indole and cyclopropylmethoxy groups.

- Fluorine’s electron-withdrawing effects could modulate binding kinetics differently than chlorine in RS-17053.

Physicochemical Properties vs. Analogs

Key Trends :

- N-methylation and fluorine substitution balance lipophilicity and solubility.

- Smaller compounds (e.g., benzylamines) exhibit higher solubility but lower receptor specificity.

Biological Activity

2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃ClFNO

- Molecular Weight : 201.66 g/mol

- CAS Number : 1050508-87-6

This compound features a fluorophenoxy group attached to a N-methyl ethanamine backbone, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest it has potential antibacterial properties against various pathogens.

- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 55 | 19 |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer). The following table summarizes the IC₅₀ values observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 225 |

| HeLa | 200 |

| A549 | 180 |

The compound's mechanism appears to involve inducing apoptosis and disrupting the cell cycle in treated cells.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride?

A common approach involves nucleophilic substitution of 3-fluorophenol with a chloroethylamine precursor under basic conditions. For example:

Q. How should this compound be characterized to confirm its structural integrity?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm the presence of the 3-fluorophenoxy group (δ 6.7–7.2 ppm for aromatic protons) and the ethylamine backbone (δ 3.0–3.5 ppm for N-CH₃) .

- Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₂FNO⁺).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks.

- Waste Disposal : Segregate halogenated organic waste and neutralize residual HCl with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the 3-fluorophenoxy substituent affect receptor binding compared to other halogenated analogs?

The electronegative fluorine atom enhances hydrogen bonding with target receptors (e.g., serotonin or adrenergic receptors) while maintaining lipophilicity. Comparative studies with 4-fluoro or dichloro analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine ) reveal:

Q. What experimental designs can resolve contradictions in reported metabolic stability?

- In Vitro Models : Compare hepatic microsomal stability across species (rat, human) to identify interspecies variability .

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP2D6, CYP3A4) to pinpoint metabolic pathways.

- Isotope-Labeled Studies : Use deuterated analogs to track metabolite formation via LC-MS/MS .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- Molecular Docking : Simulate interactions with GPCRs (e.g., 5-HT₂A) to predict binding modes.

- QSAR Models : Coramine derivatives with electron-withdrawing groups (e.g., -F) show enhanced blood-brain barrier penetration (logP ~2.5) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hERG inhibition) .

Methodological Considerations

Q. What strategies optimize enantiomeric purity for chiral analogs?

Q. How to validate biological activity in vivo?

- Rodent Models : Administer 10–50 mg/kg intraperitoneally to assess CNS effects (e.g., locomotor activity, neurotransmitter release).

- Microdialysis : Monitor extracellular dopamine/serotonin levels in the striatum post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.